![molecular formula C9H18ClN B2716956 6-Azaspiro[3.6]decane hydrochloride CAS No. 2138535-24-5](/img/structure/B2716956.png)

6-Azaspiro[3.6]decane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Azaspiro[3.6]decane hydrochloride” is a cyclic amine that belongs to the spirocyclic class of compounds. It has a molecular weight of 175.7 .

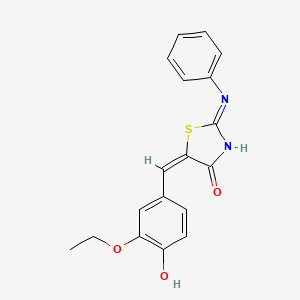

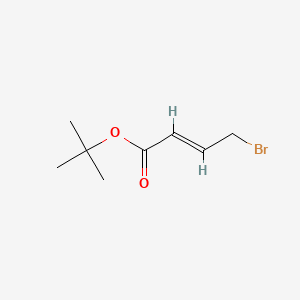

Synthesis Analysis

The asymmetric synthesis strategies of compounds bearing a 6-azaspiro[4.5]decane skeleton, such as halichlorine and pinnaic acid, have been a research focus in recent years . Many groups have reported their outstanding synthesis methods, especially the asymmetric synthesis strategies .

Molecular Structure Analysis

The InChI code for “6-Azaspiro[3.6]decane hydrochloride” is 1S/C9H17N.ClH/c1-3-9(4-1)5-2-7-10-8-6-9;/h10H,1-8H2;1H .

Chemical Reactions Analysis

The constructions of 6-azaspiro[4.5]decane framework are the key steps of these asymmetric synthesis methods .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Core Structure Elucidation

Efficient Synthesis Techniques

Matsumura, Aoyagi, and Kibayashi (2003) developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, pivotal for synthesizing the core structure of halichlorine and pinnaic acids. Their approach utilized an intramolecular ene reaction of acylnitroso compounds, achieving high stereoselectivity in the spirocyclic ene product, which was further ethynylated to mimic the natural products' azaspirodecane core (Matsumura, Aoyagi, & Kibayashi, 2003).

Structural Diversity and Synthesis Challenges

Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. These spirocyclic structures, found in both natural and synthetic products with significant biological activities, present unique challenges and opportunities for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

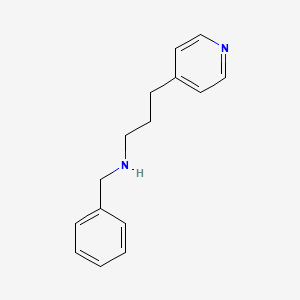

Biological Activity and Therapeutic Potential

Anticancer Applications

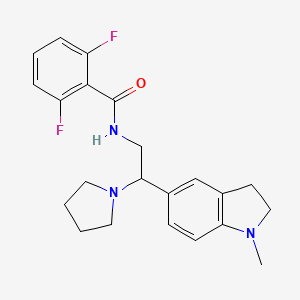

Flefel et al. (2017) synthesized 1-thia-azaspiro[4.5]decane derivatives and explored their anticancer activity against various cancer cell lines, including HepG-2, PC-3, and HCT116. These compounds exhibited moderate to high inhibition activities, showcasing the therapeutic potential of azaspirocyclic compounds in cancer treatment (Flefel et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

The unique structure and potentially valuable biological activity of compounds bearing a 6-azaspiro[4.5]decane skeleton have prompted strong synthetic interest . In recent years, lots of new asymmetric synthesis strategies of related compounds have been reported , indicating ongoing research in this area.

Eigenschaften

IUPAC Name |

6-azaspiro[3.6]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-7-10-8-9(4-1)5-3-6-9;/h10H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBSDSSXTHQKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC2(C1)CCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)

![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)

![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)

![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)